4,5-Dimethoxy-1,3-benzothiazol-2-amine
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Overview
Description
4,5-Dimethoxy-1,3-benzothiazol-2-amine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of 4,5-Dimethoxy-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 4,5-dimethoxybenzaldehyde under acidic conditions to form the desired benzothiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
4,5-Dimethoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity . Molecular docking studies have shown that benzothiazole derivatives can bind to various protein targets, influencing their biological activity .
Comparison with Similar Compounds
4,5-Dimethoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:
4,7-Dimethoxy-1,3-benzothiazol-2-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
5,6-Dimethoxy-1,3-benzothiazol-2-amine: Another derivative with distinct properties and applications.
2-Aminobenzothiazole: A simpler benzothiazole derivative used as a precursor in the synthesis of more complex compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H10N2O2S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
4,5-dimethoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2O2S/c1-12-5-3-4-6-7(8(5)13-2)11-9(10)14-6/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
HBJQFCATLWXNCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC(=N2)N)OC |
Origin of Product |
United States |
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